2-(4-Hydroxybenzoyl)hydrazine-1-carboxamide
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Overview
Description
2-(4-Hydroxybenzoyl)hydrazine-1-carboxamide is a compound that belongs to the class of hydrazinecarboxamides This compound is characterized by the presence of a hydrazine group bonded to a benzoyl group with a hydroxyl substitution at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxybenzoyl)hydrazine-1-carboxamide typically involves the reaction of 4-hydroxybenzoic acid with hydrazine derivatives. One common method involves the condensation of 4-hydroxybenzoic acid with hydrazine hydrate under reflux conditions, followed by the addition of an appropriate carboxamide source. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxybenzoyl)hydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ethers or esters depending on the substituent introduced.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the development of chemical sensors and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxybenzoyl)hydrazine-1-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase or butyrylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides: These compounds have similar structural features but differ in the substitution pattern on the benzoyl group.
2-(Substituted benzoyl)hydrazine-1-carboxamides: These compounds vary in the substituents on the benzoyl ring, which can significantly alter their biological activity.
Uniqueness
2-(4-Hydroxybenzoyl)hydrazine-1-carboxamide is unique due to the presence of the hydroxyl group at the para position, which imparts distinct chemical reactivity and biological activity. This hydroxyl group can participate in hydrogen bonding, enhancing the compound’s interaction with biological targets and increasing its solubility in aqueous environments .
Properties
CAS No. |
59593-63-4 |
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Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
[(4-hydroxybenzoyl)amino]urea |
InChI |
InChI=1S/C8H9N3O3/c9-8(14)11-10-7(13)5-1-3-6(12)4-2-5/h1-4,12H,(H,10,13)(H3,9,11,14) |
InChI Key |
BYEWPBJATCHCIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)N)O |
Origin of Product |
United States |
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